N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Description
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (CAS: 476280-92-9) is a heterocyclic compound featuring a tetrahydrobenzothiazole core fused with a cyclohexanecarboxamide substituent. Its molecular formula is C₁₄H₂₀N₂OS, with a molecular weight of 264.39 g/mol . The cyclohexanecarboxamide group introduces hydrophobicity and stereochemical complexity, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c17-13(10-6-2-1-3-7-10)16-14-15-11-8-4-5-9-12(11)18-14/h10H,1-9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWVVZPXYFQODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of 2-aminothiophenol with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, the compound can interact with receptors in the nervous system, potentially modulating neurotransmitter release and providing neuroprotective effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues of the target compound, emphasizing differences in substituents, molecular weight, and functional groups:
Physicochemical Properties
- Hydrophobicity : The cyclohexanecarboxamide group in the target compound increases hydrophobicity compared to the acetamide derivative (C₉H₁₂N₂OS), which may reduce aqueous solubility but enhance membrane permeability .
- Hydrogen Bonding: The amide linkage in all analogues enables intermolecular hydrogen bonding. For instance, the azepinone derivative forms N–H⋯O hydrogen-bonded dimers in its crystal structure, suggesting similar packing behavior for the target compound .
Biological Activity
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through a detailed examination of its synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by a molecular formula of and a molecular weight of approximately 320.5 g/mol. Its structure features a cyclohexanecarboxamide moiety linked to a tetrahydro-benzothiazole ring. This unique combination is believed to contribute to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | YOJSXJNPTSQPMS-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexane-1-carboxylic acid with an amine derivative of the benzothiazole structure under controlled conditions. This process can be optimized through various synthetic routes to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds with benzothiazole frameworks often exhibit significant antimicrobial activity. For instance, structural analogs have shown effectiveness against various bacterial strains and fungi. The presence of the tetrahydro-benzothiazole moiety in this compound suggests potential antimicrobial properties due to its ability to interact with microbial cell membranes or intracellular targets.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. This inhibition could lead to reduced production of pro-inflammatory cytokines and mediators.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammation and microbial defense. For example:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which play critical roles in the inflammatory response.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Anti-inflammatory Activity : In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-Methylbenzothiazol-2-yl)cyclohexanecarboxamide | Methyl substitution on benzothiazole ring | Enhanced lipophilicity; improved membrane penetration |
| N-(2-Aminobenzothiazol-4-yl)cyclohexanecarboxamide | Amino group on benzothiazole ring | Exhibits strong antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between cyclohexanecarboxylic acid derivatives (e.g., acyl chlorides) and 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDCl/HOBt.
- Control of temperature (50–80°C) and solvent polarity (e.g., DMF or dichloromethane) to favor amide bond formation .
- Monitoring via TLC or HPLC to track reaction progress and ensure purity (>95%) .
- Critical Parameters : Excess amine or acid components, pH adjustments, and inert atmospheres (N₂/Ar) minimize side reactions like oxidation of the tetrahydrobenzothiazole ring .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or unreacted precursors). Key signals include the cyclohexane carboxamide proton (δ ~6.5 ppm) and benzothiazole aromatic protons (δ ~7.2 ppm) .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 305.4) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific interference (e.g., solubility issues in PBS vs. DMSO) .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if conflicting results arise from fluorescence-based assays .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., naphthalene-carboxamide derivatives) to identify trends in bioactivity .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like kinase domains. Focus on hydrophobic interactions between the tetrahydrobenzothiazole ring and enzyme pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes and identify critical residues for mutagenesis studies .
- QSAR Modeling : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values to optimize substituents on the cyclohexane ring .
Q. How do researchers address challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) or mixed systems (e.g., DCM:hexane) to induce slow crystallization .
- Additive Use : Introduce co-crystallization agents like crown ethers to stabilize lattice structures .
- Temperature Gradients : Gradual cooling (0.5°C/hour) reduces polymorph formation .
Key Methodological Notes
- Advanced Techniques : Focus on in vitro assays (e.g., enzyme kinetics) and avoid references to in vivo studies due to regulatory constraints .
- Contradiction Management : Use statistical tools (e.g., Grubbs’ test) to identify outliers in bioactivity datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
